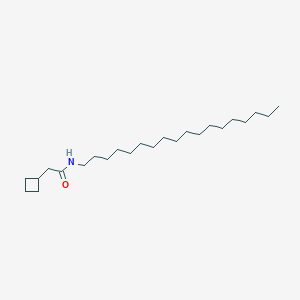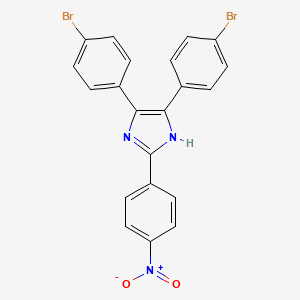![molecular formula C17H17N3O6 B11559798 N'-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B11559798.png)
N'-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide is a complex organic compound known for its diverse chemical properties and potential applications in various fields. This compound features a hydrazide functional group, which is often associated with significant biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide typically involves the condensation of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde with 2-(2-methylphenoxy)acetohydrazide. This reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
N’-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens or nucleophiles in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitro oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
N’-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which N’-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide exerts its effects involves interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- N’-[(4-hydroxy-3-nitrophenyl)methylidene]-2-(2-thienyl)acetohydrazide
- N’-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide
Uniqueness
N’-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide is unique due to the presence of both methoxy and nitro groups on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject of study in various research fields.
特性
分子式 |
C17H17N3O6 |
|---|---|
分子量 |
359.3 g/mol |
IUPAC名 |
N-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylideneamino]-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C17H17N3O6/c1-11-5-3-4-6-14(11)26-10-16(21)19-18-9-12-7-13(20(23)24)17(22)15(8-12)25-2/h3-9,22H,10H2,1-2H3,(H,19,21)/b18-9+ |
InChIキー |
CJNOQMHXSWPGMF-GIJQJNRQSA-N |
異性体SMILES |
CC1=CC=CC=C1OCC(=O)N/N=C/C2=CC(=C(C(=C2)OC)O)[N+](=O)[O-] |
正規SMILES |
CC1=CC=CC=C1OCC(=O)NN=CC2=CC(=C(C(=C2)OC)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4-dichloro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B11559718.png)

![2-(4-bromophenoxy)-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B11559723.png)
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide](/img/structure/B11559742.png)
![Ethyl alpha-carbethoxy-beta-[4-methoxy-2-nitroanilino]acrylate](/img/structure/B11559744.png)
![N'-[(E)-[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11559748.png)
![4-chloro-N-[2-(2,2,3,3-tetrafluoropropoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11559751.png)
![4'-[(E)-(Phenylmethylidene)amino]-1'H-spiro[cyclohexane-1,2'-naphthalene]-3'-carbonitrile](/img/structure/B11559757.png)
![2-[(Naphthalen-2-YL)amino]-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11559761.png)
![N'-[(E)-(5-bromo-2-propoxyphenyl)methylidene]-2-[2-methyl-5-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B11559765.png)
![N-({N'-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-[4-(propan-2-YL)phenyl]benzenesulfonamide](/img/structure/B11559778.png)

![2-(4-iodophenyl)-N-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-1,3-benzoxazol-5-amine](/img/structure/B11559783.png)
![N',N''-[benzene-1,4-diyldi(E)methylylidene]bis[2-(naphthalen-2-ylamino)acetohydrazide] (non-preferred name)](/img/structure/B11559784.png)
